

# SB-277011 Hydrochloride: A Technical Guide to its Discovery and Preclinical Development

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Compound of Interest

Compound Name: SB-277011 hydrochloride

Cat. No.: B139674

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#### **Abstract**

SB-277011 hydrochloride is a potent and highly selective dopamine D3 receptor antagonist that emerged from the drug discovery programs of SmithKline Beecham (later GlaxoSmithKline) around the year 2000.[1] It demonstrated significant promise in preclinical models, particularly in the context of substance use disorders. This technical guide provides an in-depth overview of the discovery, development history, and key preclinical findings for SB-277011 hydrochloride, including detailed experimental methodologies and quantitative data. While the compound showed considerable preclinical efficacy, it does not appear in the current GlaxoSmithKline clinical development pipeline, suggesting its development was likely discontinued.[2][3][4][5][6]

## Introduction

The dopamine D3 receptor, predominantly expressed in the limbic regions of the brain, has been a key target for the development of novel therapeutics for neuropsychiatric disorders, including schizophrenia and drug addiction.[1] The hypothesis that selective blockade of D3 receptors could offer therapeutic benefits without the side effects associated with less selective dopamine antagonists spurred the development of compounds like SB-277011. This molecule was identified as a potent and selective D3 antagonist with excellent brain penetration and oral bioavailability in preclinical species.[7]



# **Discovery and Development History**

The discovery of SB-277011 was the result of a lead optimization program at SmithKline Beecham aimed at identifying selective D3 receptor antagonists. The initial lead compounds were further refined to improve their pharmacokinetic and pharmacodynamic properties, leading to the identification of SB-277011.[7]

#### Key Milestones:

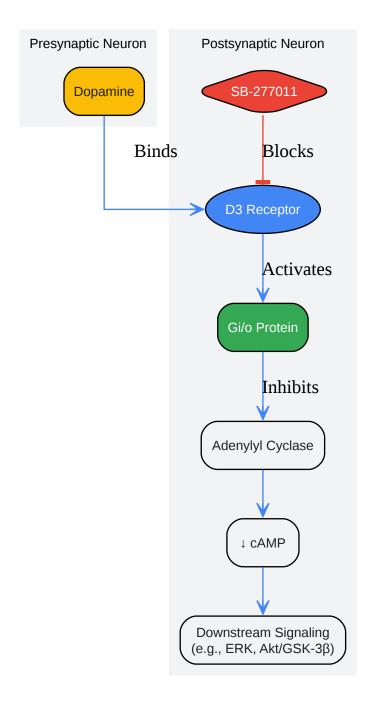
- Circa 2000: The design and synthesis of SB-277011 are first described in the scientific literature by scientists at SmithKline Beecham.[7]
- December 2000: Glaxo Wellcome and SmithKline Beecham merge to form GlaxoSmithKline,
   which is presumed to have taken over the development of SB-277011.[1]
- Early 2000s: Extensive preclinical evaluation of SB-277011 is conducted, with numerous studies investigating its efficacy in animal models of addiction to cocaine, methamphetamine, and nicotine.[8]
- Present: SB-277011 is not listed in GlaxoSmithKline's current clinical development pipeline, indicating that its development was likely terminated.[2][3][4][5][6]

## **Mechanism of Action**

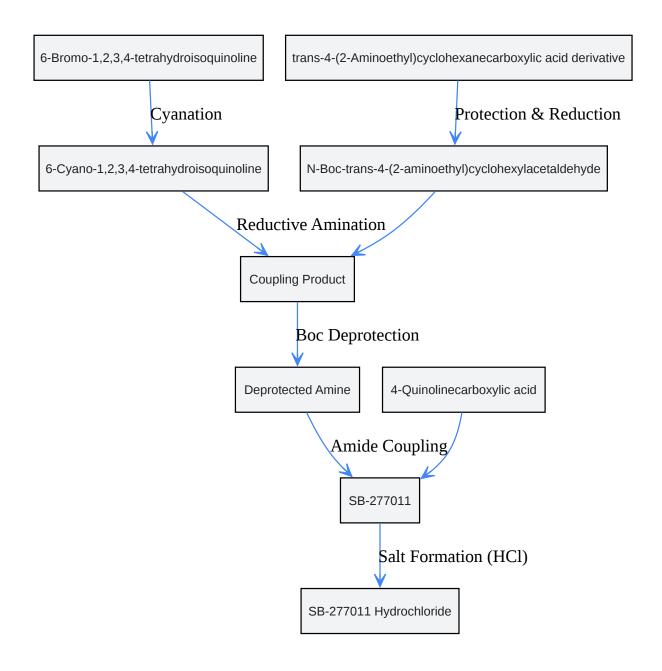
SB-277011 acts as a competitive antagonist at the dopamine D3 receptor. It exhibits high affinity for the D3 receptor with significantly lower affinity for the D2 receptor and a wide range of other neurotransmitter receptors, ion channels, and transporters, underscoring its high selectivity.[9]

Signaling Pathway:

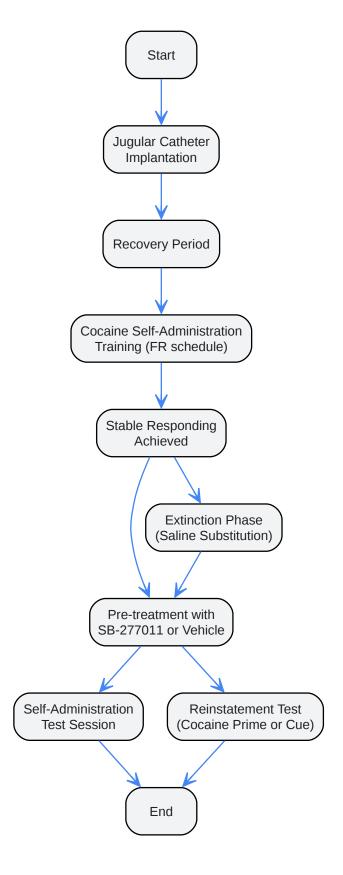












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